1-(3-Ethyl-2-fluorophenyl)propan-1-one

Catalog No.
S14614027
CAS No.
M.F
C11H13FO
M. Wt
180.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Ethyl-2-fluorophenyl)propan-1-one

Product Name

1-(3-Ethyl-2-fluorophenyl)propan-1-one

IUPAC Name

1-(3-ethyl-2-fluorophenyl)propan-1-one

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

InChI

InChI=1S/C11H13FO/c1-3-8-6-5-7-9(11(8)12)10(13)4-2/h5-7H,3-4H2,1-2H3

InChI Key

DLBCUCJDUQEANF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)CC)F

1-(3-Ethyl-2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C11H13FOC_{11}H_{13}FO. This compound belongs to the class of ketones and is characterized by the presence of an ethyl group and a fluorine atom attached to a phenyl ring, which is further connected to a propanone moiety. The unique structural features of this compound contribute to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone group can be reduced to form alcohols, specifically 1-(3-ethyl-2-fluorophenyl)propan-1-ol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse chemical functionalities.

The biological activity of 1-(3-Ethyl-2-fluorophenyl)propan-1-one has been a subject of research, particularly in the context of its potential therapeutic applications. Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory properties. Its unique structure, particularly the presence of the fluorine atom, may enhance its binding affinity to specific biological targets, although further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

Several methods exist for synthesizing 1-(3-Ethyl-2-fluorophenyl)propan-1-one:

  • Friedel-Crafts Acylation: This is a common synthetic route where 3-ethyl-2-fluorobenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis.
  • Industrial Production: In industrial settings, continuous flow reactors may be utilized to ensure consistent quality and yield. Advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production .

1-(3-Ethyl-2-fluorophenyl)propan-1-one has various applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Ongoing research explores its potential as a lead compound for developing new therapeutic agents due to its unique biological activities.
  • Specialty Chemicals: The compound is also used in producing specialty chemicals and as a precursor for synthesizing various functional materials .

Research into the interaction of 1-(3-Ethyl-2-fluorophenyl)propan-1-one with biological systems is limited but promising. It is believed that the presence of the fluorine atom may enhance its interaction with specific enzymes or receptors, potentially leading to observed biological effects. Further studies are necessary to elucidate these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 1-(3-Ethyl-2-fluorophenyl)propan-1-one. Here are some notable examples:

Compound NameStructural DifferencesUnique Properties
1-(2-Fluorophenyl)propan-1-oneLacks the ethyl groupDifferent chemical and physical properties
1-(3-Ethylphenyl)propan-1-oneLacks the fluorine atomAffects reactivity and stability
1-(3-Ethyl-2-chlorophenyl)propan-1-oneContains a chlorine atom instead of fluorineVariations in chemical behavior
1-(3-Ethyl-5-fluorophenyl)propan-1-oneFluorine at position 5 instead of position 2Potentially different biological activities

Uniqueness

The uniqueness of 1-(3-Ethyl-2-fluorophenyl)propan-1-one lies in its combination of an ethyl group and a fluorine atom on the phenyl ring. This specific arrangement imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various research applications .

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

180.095043196 g/mol

Monoisotopic Mass

180.095043196 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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